![molecular formula C17H10FN3OS B2720563 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 476283-16-6](/img/structure/B2720563.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is likely a synthetic organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound . The compound also contains a cyanophenyl group and a fluorobenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving aroyl isocyanate and 4-aminobenzonitrile . The structure of the synthesized compounds can be characterized by elemental analysis and spectroscopic methods such as FT-IR, 1H, and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would reveal details about the compound’s geometry, bond lengths and angles, and the presence of any intramolecular or intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would depend on its specific structure. For instance, the presence of the cyanophenyl group could make it a candidate for reactions such as cyanoacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of the fluorobenzamide group could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Investigations
Research has explored the dual fluorescence effects of thiadiazole derivatives, highlighting the potential of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide analogues as fluorescence probes for biological and molecular medicine applications. Fluorescence effects, tied to molecular aggregation and charge transfer within molecules, suggest utility in creating advanced fluorescence probes. Such probes are in demand for exploring biological phenomena at the molecular level, with structural modifications inducing varying fluorescence responses (Budziak et al., 2019).
Antitumor Properties
The compound has been studied as a precursor in synthesizing heterocyclic compounds with significant antiproliferative activity. Research involving derivatives of this compound showed high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer. These findings underscore the compound's relevance in developing new anticancer agents (Shams et al., 2010).
Synthesis of Biologically Active Molecules
Further research has demonstrated the synthesis of new molecules incorporating the fluorobenzamide structure, aiming at potential antibacterial properties. These studies reveal the versatility of this compound as a scaffold for developing molecules with desired biological activities, including antimicrobial effects (Holla et al., 2003).
Photodegradation Studies
The structural stability and photodegradation patterns of thiazole-containing compounds have been analyzed, providing insights into the stability and behavior of such molecules under light exposure. This research is crucial for understanding the long-term stability of pharmaceuticals and materials based on this compound (Wu et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOKLRXAZQYANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)


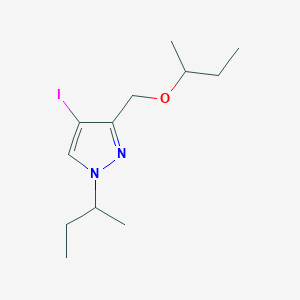
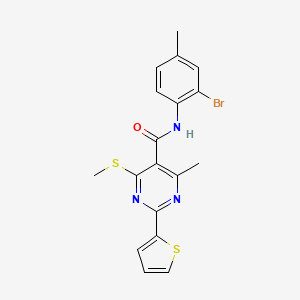
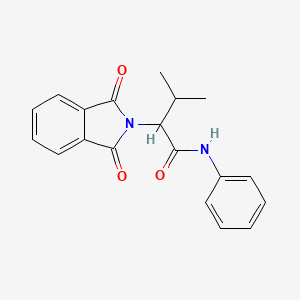
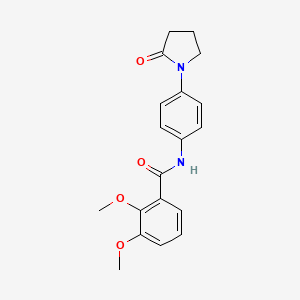


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
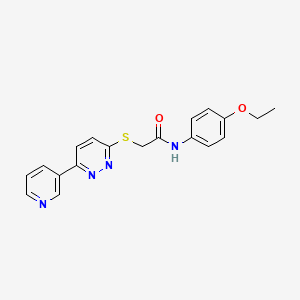
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)